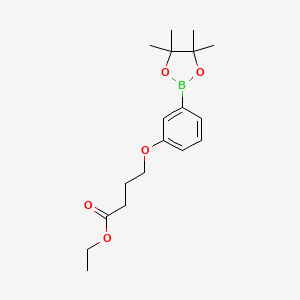

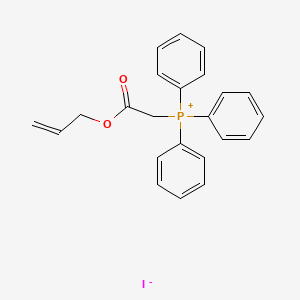

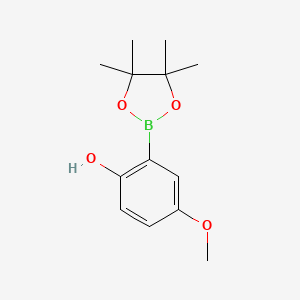

![molecular formula C7H14O7 B1602495 (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol CAS No. 87172-53-0](/img/structure/B1602495.png)

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol

Overview

Description

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol is a chemical compound that is commonly known as D-ribose. It is a naturally occurring sugar that is found in all living organisms and is an essential component of many biomolecules, including RNA, DNA, and ATP. D-ribose is also used as a supplement to improve energy levels, athletic performance, and heart function.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol involves the protection of a suitable carbohydrate precursor followed by selective oxidation and reduction reactions to obtain the desired product.

Starting Materials

D-Glucose, Acetic anhydride, Methanol, Sodium borohydride, Sodium periodate, Sodium metaperiodate, Sodium bisulfite, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Wate

Reaction

Protection of D-glucose with acetic anhydride to form the acetyl derivative, Selective oxidation of the primary alcohol at C-6 using sodium periodate to form the corresponding aldehyde, Reduction of the aldehyde with sodium borohydride to form the corresponding alcohol, Selective oxidation of the secondary alcohol at C-2 using sodium metaperiodate to form the corresponding ketone, Protection of the remaining hydroxyl groups with sodium bisulfite to form the bisulfite adduct, Acid hydrolysis of the bisulfite adduct to remove the protecting groups and obtain the desired product

Mechanism Of Action

D-ribose is a key component of ATP, the primary source of energy for cells. By increasing the availability of D-ribose, cells can produce ATP more efficiently, leading to improved energy levels and cellular function. D-ribose has also been shown to reduce oxidative stress and inflammation, which can contribute to a variety of health conditions.

Biochemical And Physiological Effects

D-ribose has been shown to improve cardiac function by increasing the production of ATP in heart cells. It has also been shown to reduce fatigue and improve exercise tolerance by increasing energy levels in skeletal muscle cells. D-ribose may also improve cognitive function by enhancing ATP production in brain cells and reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

D-ribose is a relatively safe and well-tolerated supplement that can be easily administered to patients. It has been extensively studied and has shown promising results in a variety of clinical trials. However, D-ribose may not be effective in all patients and may have limited efficacy in certain conditions.

Future Directions

There are several future directions for research on D-ribose. One area of interest is the potential for D-ribose to improve mitochondrial function, which could have implications for a variety of health conditions. Another area of interest is the use of D-ribose in combination with other supplements or medications to enhance its therapeutic effects. Finally, further research is needed to determine the optimal dose and duration of treatment for various health conditions.

Scientific Research Applications

D-ribose has been extensively studied for its potential therapeutic applications. It has been shown to improve cardiac function in patients with heart failure, reduce fatigue in patients with chronic fatigue syndrome, and improve exercise tolerance in patients with fibromyalgia. D-ribose has also been studied for its potential to improve cognitive function in patients with Alzheimer's disease and to reduce the risk of kidney damage in patients with diabetes.

properties

IUPAC Name |

(3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4-,5-,6+,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWQRWREUZVRGI-MKHROBFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(C(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584503 | |

| Record name | (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol | |

CAS RN |

87172-53-0 | |

| Record name | (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-aminobenzo[D]thiazole-5-carboxylate](/img/structure/B1602419.png)

![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)